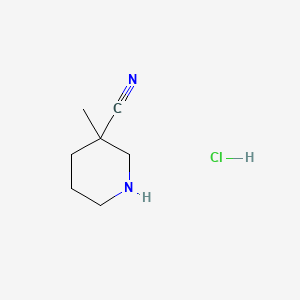

3-Methylpiperidine-3-carbonitrile hydrochloride

Description

Propriétés

IUPAC Name |

3-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURFPBGAFCODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857180 | |

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-97-8 | |

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Cyanopiperidine Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] The introduction of a cyano (-C≡N) group onto this saturated heterocycle creates the cyanopiperidine scaffold, a versatile and highly valued building block for drug discovery and development. This guide provides an in-depth technical overview of cyanopiperidine hydrochlorides, with a focus on the well-documented and industrially relevant compound, 4-Cyanopiperidine Hydrochloride . We will explore its fundamental properties, validated synthetic protocols, analytical characterization, and the critical role it plays as a precursor in the development of novel therapeutics. While the specific compound 3-Methylpiperidine-3-carbonitrile hydrochloride is not commercially prevalent, the principles, protocols, and applications detailed herein for the 4-cyano isomer serve as an authoritative proxy for researchers working with substituted cyanopiperidine scaffolds.

Core Compound Properties: 4-Cyanopiperidine Hydrochloride

The hydrochloride salt of 4-cyanopiperidine is favored in laboratory and industrial settings. As a salt, it is typically a stable, crystalline solid, which is more easily handled, weighed, and stored compared to its free base form, which can be an oil.[2][3] The salt form also enhances water solubility, a useful property for various reaction conditions.[2]

Data Summary: Physicochemical Properties of 4-Cyanopiperidine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂ · HCl | [4] |

| Molecular Weight | 146.62 g/mol | [4] |

| CAS Number | 240401-22-3 | [2][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 201 - 204 °C | [4] |

| Chemical Stability | Stable under recommended storage conditions; moisture sensitive. | [4] |

| Primary Application | Intermediate for pharmaceutical and agrochemical synthesis. |[1][6] |

Synthesis of Cyanopiperidine Scaffolds: Established Protocols

The synthesis of cyanopiperidines is a critical process, demanding efficiency, scalability, and high purity. The most common industrial route to 4-cyanopiperidine hydrochloride involves the dehydration of a primary amide, piperidine-4-carboxamide (isonipecotamide). An alternative route, often used in laboratory settings, involves the acidic deprotection of a nitrogen-protected precursor.

Protocol 1: Dehydration of Piperidine-4-carboxamide

This is the most direct and widely cited method. The conversion of the amide group to a nitrile is typically achieved using a strong dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6] The use of thionyl chloride in an appropriate solvent like toluene is common and yields the hydrochloride salt directly.

Causality: Thionyl chloride reacts with the amide to form a reactive intermediate. The subsequent elimination of sulfur dioxide and hydrogen chloride drives the formation of the nitrile. Performing the reaction in a non-polar solvent like toluene allows for the direct precipitation of the hydrochloride product, simplifying isolation.

Detailed Step-by-Step Methodology:

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction must be conducted under an inert atmosphere to prevent reaction with atmospheric moisture.[4]

-

Reagents: Suspend piperidine-4-carboxamide (1 equivalent) in toluene.

-

Reaction: While stirring, slowly add thionyl chloride (SOCl₂, ~2.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at approximately 20°C.[5]

-

Maturation: Stir the resulting suspension at room temperature for 18-24 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitated solid by filtration. Wash the filter cake with fresh toluene to remove residual reagents.

-

Drying: Dry the product under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid. Purity can be assessed via GC analysis, with reported yields as high as 86.5%.[5]

Protocol 2: Deprotection of N-Boc-4-cyanopiperidine

For many complex syntheses, the piperidine nitrogen is first protected, commonly with a tert-butyloxycarbonyl (Boc) group. This strategy prevents the secondary amine from interfering with other reactions. The final step is the removal of the Boc group, which simultaneously forms the hydrochloride salt.

Causality: The Boc protecting group is labile under strong acidic conditions. A solution of hydrogen chloride in an organic solvent (e.g., ethyl acetate or dioxane) provides the acid necessary to cleave the carbamate and the chloride counter-ion to form the desired salt in a clean, high-yielding reaction.[1][6]

Detailed Step-by-Step Methodology:

-

Setup: In a fume hood, dissolve N-Boc-4-cyanopiperidine (1 equivalent) in a 4M solution of HCl in ethyl acetate (EtOAc).[1]

-

Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Product: The resulting white solid is 4-cyanopiperidine hydrochloride. This method often proceeds in quantitative yield.[1]

Workflow Visualization: Synthesis of 4-Cyanopiperidine HCl

Caption: Comparative workflows for the synthesis of 4-Cyanopiperidine HCl.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the standards required for subsequent use in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum of 4-cyanopiperidine hydrochloride in a solvent like DMSO-d₆ will exhibit characteristic signals.

Expected ¹H NMR (DMSO-d₆) Signals for 4-Cyanopiperidine HCl: [1]

-

~9.3 ppm (broad singlet, 2H): Protons on the nitrogen atom (NH₂⁺), broadened by quadrupolar coupling and exchange.

-

~3.2-3.1 ppm (multiplet, 3H): One axial proton at C4 and two equatorial protons at C2/C6.

-

~3.0-2.9 ppm (multiplet, 2H): Two axial protons at C2/C6.

-

~2.1-1.8 ppm (multiplets, 4H): Protons at the C3 and C5 positions.

Trustworthiness: The integration of these signals should correspond to the number of protons (2:3:2:4). The distinct chemical shifts, particularly the downfield shift of the N-H protons due to protonation, and the complex splitting patterns of the ring protons confirm the piperidine structure and its salt form.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity. A reverse-phase method is typically employed to analyze polar compounds like cyanopiperidine hydrochloride.

Exemplary HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate or formic acid) and a polar organic solvent like acetonitrile.[7][8]

-

Detection: UV detection, typically in the range of 200-220 nm, is suitable as the cyano group has a weak chromophore.[7]

-

Quantification: Purity is determined by the area percentage of the main peak relative to any impurity peaks.

Causality: This method separates the compound from non-polar impurities (which elute later) and highly polar starting materials or side products (which elute earlier). The use of a buffered mobile phase ensures consistent ionization state and reproducible retention times.

Logical Flow: Analytical Validation Workflow

Caption: A self-validating workflow for chemical identity and purity assessment.

Applications in Drug Development & Synthesis

4-Cyanopiperidine is not an active pharmaceutical ingredient (API) itself but is a critical starting material for numerous APIs.[6] Its value lies in the dual reactivity of the cyano group and the secondary amine.

-

The Cyano Group: Can be hydrolyzed to a carboxylic acid or carboxamide, or reduced to a primary amine (aminomethyl group). This functional group is a key component in inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which are used in the treatment of type 2 diabetes.[9]

-

The Secondary Amine: Provides a nucleophilic site for N-alkylation or N-arylation, allowing the piperidine scaffold to be attached to other complex molecular fragments.

This combination makes the cyanopiperidine scaffold a powerful tool for building molecules with precise three-dimensional structures required for potent and selective interaction with biological targets.[2]

Safety, Handling, and Storage

Professional diligence in handling cyanopiperidine derivatives is mandatory. As a toxic substance, all operations should be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and tightly fitting safety goggles.[3][4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid dust formation during weighing and transfer.[4] The compound is toxic if swallowed, and appropriate first aid measures should be readily available.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. The compound is moisture-sensitive, so containers must be kept tightly sealed.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

References

-

Koyiri, K., et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

SAFETY DATA SHEET . Fisher Scientific. [Link]

-

Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans . ResearchGate. [Link]

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

HPLC-MS/MS Determination of Clonidine Hydrochloride and Cyproheptadine Hydrochloride Contents in Pig Urine . Chinese Journal of Analysis Laboratory. [Link]

-

Identification and quantitative determination of clonidine by HPLC method . SciSpace. [Link]

-

11 Years of cyanopyrrolidines as DPP-IV inhibitors . PubMed. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. [Link]

-

Identification and quantitative determination of clonidine by HPLC method . National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

-

Material Safety Data Sheet - 4-Cyanopiperidine hydrochloride . 3ASenrise. [Link]

Sources

- 1. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 2. CAS 240401-22-3: 4-Piperidinecarbonitrile,hydrochloride (1… [cymitquimica.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-MS/MS Determination of Clonidine Hydrochloride and Cyproheptadine Hydrochloride Contents in Pig Urine [fjnyxb.cn]

- 9. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

An In-depth Technical Guide to 3-Methylpiperidine-3-carbonitrile Hydrochloride: A Novel Scaffold for Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylpiperidine-3-carbonitrile hydrochloride, a unique chemical entity with significant potential in medicinal chemistry. Given the novelty of this specific structure, this document synthesizes information from foundational principles of organic chemistry and data from structurally related analogs to present a predictive yet robust guide. We will delve into its structural attributes, a proposed synthetic pathway, analytical characterization, and its prospective role in the landscape of modern drug development.

Molecular Architecture and Physicochemical Rationale

3-Methylpiperidine-3-carbonitrile hydrochloride is a chiral heterocyclic compound featuring a piperidine core. The defining characteristic of this molecule is the quaternary carbon at the 3-position, substituted with both a methyl and a carbonitrile group. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for research and development applications.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and bioavailability.[1] The saturated, non-aromatic nature of the piperidine ring allows it to adopt various chair and boat conformations, enabling precise three-dimensional orientations of its substituents to interact with biological targets.

The Significance of the 3,3-Disubstitution Pattern

The presence of both a methyl and a carbonitrile group on the same carbon atom (C3) creates a stereocenter, meaning the molecule can exist as two enantiomers. This quaternary center introduces conformational rigidity, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

-

The Methyl Group: The methyl group at the 3-position influences the local stereochemistry and can engage in beneficial hydrophobic interactions within a protein's binding pocket.

-

The Carbonitrile Group: The nitrile moiety is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group. Its linear geometry and electronic properties can be exploited for specific molecular interactions.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₁₃ClN₂ | Based on the structure of 3-methylpiperidine and the addition of a nitrile group and HCl. |

| Molecular Weight | 160.65 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Chirality | Exists as a racemic mixture of (R) and (S) enantiomers. | Due to the chiral quaternary center at the C3 position. |

Proposed Synthetic Pathway

The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride presents a challenge due to the formation of the quaternary center. A plausible and efficient synthetic route would involve the α-alkylation of a suitable piperidine-3-carbonitrile precursor. The following multi-step synthesis is proposed:

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-Methylpiperidine-3-carbonitrile hydrochloride.

Detailed Experimental Protocol

Step 1: N-Protection of Piperidine-3-carbonitrile

-

Dissolve piperidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carbonitrile.

Step 2: α-Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

-

Add a solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete deprotonation.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-3-methylpiperidine-3-carbonitrile.

Step 3: N-Deprotection

-

Dissolve the purified N-Boc-3-methylpiperidine-3-carbonitrile (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt or neutralize with a base to obtain the free base, 3-Methylpiperidine-3-carbonitrile.

Step 4: Final Salt Formation

-

If the free base was isolated in the previous step, dissolve it in diethyl ether (Et₂O).

-

Cool the solution to 0 °C.

-

Add a solution of HCl in Et₂O dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold Et₂O, and dry under vacuum to yield pure 3-Methylpiperidine-3-carbonitrile hydrochloride.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, a singlet for the methyl group protons, and a downfield shift of the N-H proton in the hydrochloride salt. |

| ¹³C NMR | A signal for the quaternary carbon at the 3-position, a signal for the nitrile carbon (around 120 ppm), a signal for the methyl carbon, and signals for the piperidine ring carbons. |

| Mass Spectrometry (ESI+) | An [M+H]⁺ peak corresponding to the molecular weight of the free base. |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch (around 2240-2260 cm⁻¹), and a broad N-H stretch for the ammonium salt. |

| Elemental Analysis | The experimentally determined percentages of C, H, Cl, and N should match the calculated values for the molecular formula C₇H₁₃ClN₂. |

Applications in Drug Discovery and Development

The unique structural features of 3-Methylpiperidine-3-carbonitrile hydrochloride make it a highly attractive scaffold for the synthesis of novel therapeutic agents.

A Building Block for Novel Chemical Entities

This compound can serve as a versatile starting material for the elaboration of more complex molecules. The secondary amine of the piperidine ring can be functionalized through various reactions such as N-alkylation, N-arylation, and acylation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for diversification.

Potential Therapeutic Targets

Piperidine-containing compounds have shown efficacy against a wide range of diseases, including those affecting the central nervous system (CNS) and cancer.[1] The rigid, three-dimensional structure of this scaffold is well-suited for targeting enzyme active sites and protein-protein interactions.

Logical Relationship of Structure to Potential Applications

Caption: Relationship between structural features and potential applications.

Safety and Handling

As a novel chemical, a full toxicological profile for 3-Methylpiperidine-3-carbonitrile hydrochloride is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. General safety precautions for related compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Toxicity: Piperidine derivatives can be corrosive and toxic. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

3-Methylpiperidine-3-carbonitrile hydrochloride represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique combination of a privileged piperidine core, a conformationally rigidifying quaternary center, and a versatile carbonitrile handle makes it a valuable building block for the synthesis of novel, three-dimensionally complex molecules. The proposed synthetic route and analytical characterization workflow provide a solid foundation for researchers to synthesize and validate this compound. Its potential applications in drug discovery, particularly in the areas of CNS disorders and oncology, warrant further investigation. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 3-Methylpiperidine-3-carbonitrile hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the compound. Solubility is a critical physicochemical property that dictates a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, posing a significant hurdle for formulation scientists.[2]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Methylpiperidine-3-carbonitrile hydrochloride . This compound, featuring a substituted piperidine scaffold, belongs to a class of heterocyclic amines prevalent in a vast array of pharmaceuticals due to their versatile biological activities.[3][4][5] The presence of a basic nitrogen atom, a polar carbonitrile group, and its formulation as a hydrochloride salt suggests a complex solubility behavior that warrants in-depth investigation.

For researchers, scientists, and drug development professionals, understanding the solubility profile of such a compound is not merely an academic exercise. It is a foundational step that informs crucial decisions in lead optimization, formulation design, and the selection of appropriate administration routes.[6][7] This document is designed to serve as a practical, field-proven guide, moving beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Section 1: Physicochemical Landscape and Its Influence on Solubility

The molecular structure of 3-Methylpiperidine-3-carbonitrile hydrochloride provides key indicators of its expected solubility behavior. As a hydrochloride salt of a tertiary amine, its aqueous solubility is anticipated to be significantly pH-dependent.[8][9]

-

The Piperidine Moiety: The core piperidine ring contains a basic nitrogen atom. In acidic to neutral media, this nitrogen is protonated, forming a positively charged ammonium ion (R₃NH⁺).[9] This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby enhancing aqueous solubility.[8]

-

The Hydrochloride Salt Form: The formation of a hydrochloride salt is a common and effective strategy for increasing the solubility and dissolution rates of basic drugs.[10] The salt readily dissociates in aqueous media, yielding the protonated amine and a chloride counter-ion. However, this also introduces the potential for the "common ion effect," where the presence of excess chloride ions (e.g., in gastric fluid or certain buffers) can suppress the solubility of the salt.[10][11]

-

Substituents: The methyl group is a small, non-polar substituent that will have a minor impact on overall solubility. The carbonitrile (-C≡N) group is polar and capable of acting as a hydrogen bond acceptor, which may contribute favorably to its interaction with water.

Given these features, a comprehensive solubility assessment must prioritize evaluation across a physiologically relevant pH range.

Section 2: Strategic Solvent and Media Selection

The choice of solvent is a critical first step in any solubility study. For pharmaceutical applications, the focus extends beyond simple organic solvents to aqueous and biorelevant media that mimic physiological conditions.[12][13] A strategic screening approach provides a holistic view of the compound's behavior.

Table 1: Recommended Media for Solubility Screening

| Media Type | Specific Examples | Rationale & Justification |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, SGF) | Represents the acidic environment of the stomach. Crucial for assessing the stability and solubility of a hydrochloride salt.[14] |

| pH 4.5 (Acetate Buffer) | Represents conditions in the upper small intestine and is a standard pH for regulatory submissions (e.g., BCS biowaivers).[15] | |

| pH 6.8 (Phosphate Buffer, SIF) | Represents the environment of the lower small intestine, a primary site for drug absorption.[14] | |

| pH 7.4 (Phosphate-Buffered Saline, PBS) | Mimics the pH of blood and is relevant for assessing solubility for intravenous formulations and interpreting in vitro assay results.[14] | |

| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF) | Contains bile salts and phospholipids to mimic the composition of intestinal fluid in the fasted state. Provides a more accurate prediction of in vivo solubility.[16] |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Contains higher concentrations of bile salts and phospholipids to mimic the fed state, which can significantly alter drug solubility.[16] | |

| Co-solvent Systems | Water/Ethanol, Water/Propylene Glycol, Water/DMSO | Often used in early-stage toxicology studies and formulation development. Determining solubility in these systems is vital for preparing appropriate dosing solutions.[17] |

Section 3: Experimental Protocols for Solubility Determination

Two distinct types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[7][18]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[1][18] The shake-flask method is the most reliable and widely accepted technique for its determination.[6][17]

-

Preparation: Add an excess amount of solid 3-Methylpiperidine-3-carbonitrile hydrochloride to a known volume of the selected solvent (from Table 1) in a clear glass vial. A 2-4 fold excess is sufficient to ensure a saturated solution remains in equilibrium with the solid phase.[19]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for compounds that may undergo slow phase transformations, up to 72 hours may be necessary.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF) is the recommended procedure.[15][20]

-

Quantification: Dilute the clear filtrate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method. Analyze the diluted sample to determine the compound concentration.

-

Solid Phase Analysis: It is best practice to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This confirms that the compound has not changed its crystal form (polymorph) or disproportionated from the salt to the free base during the experiment.[15]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[18][21] This method is well-suited for high-throughput screening (HTS) in early drug discovery.[22][23]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methylpiperidine-3-carbonitrile hydrochloride in 100% DMSO (e.g., 10-20 mM).[24]

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microtiter plate.

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[23]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[22][24]

-

Precipitate Detection/Separation: Determine the concentration of the dissolved compound. This can be done in several ways:

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[1][16]

-

Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid is a common starting point.[23]

-

Calibration Curve Construction: Prepare a series of standard solutions of 3-Methylpiperidine-3-carbonitrile hydrochloride of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water). Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a calibration curve. The curve should be linear over the expected concentration range of the samples.[20]

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system.

-

Concentration Calculation: Using the peak area obtained from the sample injection, determine the concentration of the compound by interpolating from the linear regression of the calibration curve. Remember to account for the dilution factor used during sample preparation to calculate the final solubility value.[25]

Section 5: Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of complex experimental processes. The following workflows are represented using the DOT language for Graphviz.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: High-Throughput Kinetic Solubility Workflow.

Section 6: Data Presentation and Interpretation

Clarity in data reporting is essential for accurate interpretation and decision-making.[26] Solubility results should always be presented in a structured tabular format, clearly stating the solvent, temperature, and measured concentration with appropriate units (e.g., µg/mL or µM).

Table 2: Example Solubility Data for 3-Methylpiperidine-3-carbonitrile hydrochloride

| Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| FaSSIF | 37 | [Experimental Value] | [Experimental Value] |

Interpreting the Results:

-

pH-Solubility Profile: For a basic compound like this, solubility is expected to be highest at low pH and decrease as the pH increases and the compound converts to its less soluble free base form.[27][28] A steep drop in solubility between pH 4.5 and 6.8 could have significant implications for oral absorption.

-

Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility. This is because the kinetic measurement reflects a supersaturated state before equilibrium and precipitation are fully established.[18] A large difference between the two values can indicate a high potential for the compound to precipitate in vivo.

-

Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, particularly the value at the lowest solubility point within the pH range of 1.2-6.8, is used to classify a drug according to the BCS. A drug is considered "highly soluble" if the highest dose strength is soluble in ≤250 mL of aqueous media over this pH range.[15] This classification is critical for predicting oral absorption and for regulatory considerations like biowaivers.

Conclusion: A Foundation for Rational Drug Development

The systematic determination of solubility for a candidate molecule like 3-Methylpiperidine-3-carbonitrile hydrochloride is an indispensable component of modern pharmaceutical research. By employing robust, validated methods such as the shake-flask and high-throughput kinetic assays, and by understanding the physicochemical principles that govern a compound's behavior in solution, researchers can build a solid foundation for subsequent development activities. The data generated from the protocols outlined in this guide will empower scientists to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately accelerate the progression of promising new chemical entities toward the clinic.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

PubMed Central. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

ResearchGate. Solubility Model to Guide Solvent Selection in Synthetic Process Development. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

AIChE. (472d) A New Model for Solubility Prediction to Guide Solvent Selection for Process Development - Proceedings. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Link]

-

Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid?. [Link]

-

PrepChem.com. Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,. [Link]

-

Semantic Scholar. UNGAP best practice for improving solubility data quality of orally administered drugs.. [Link]

-

University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

Wikipedia. Amine. [Link]

-

PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. quora.com [quora.com]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. rjpdft.com [rjpdft.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. proceedings.aiche.org [proceedings.aiche.org]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. raytor.com [raytor.com]

- 16. ijpsr.com [ijpsr.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. enamine.net [enamine.net]

- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 26. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 27. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Does pH affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Synthesis of 3-Methylpiperidine-3-carbonitrile Hydrochloride

Abstract

The 3-methylpiperidine-3-carbonitrile moiety represents a valuable, yet underexplored, structural motif in medicinal chemistry. As a tertiary aminonitrile built upon the privileged piperidine scaffold, it serves as a versatile precursor for the synthesis of novel spirocyclic systems and other complex nitrogen-containing heterocycles. The strategic placement of a quaternary center bearing both a methyl and a nitrile group at the 3-position offers unique steric and electronic properties, making it an attractive building block for drug discovery programs. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Methylpiperidine-3-carbonitrile hydrochloride, designed for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, grounded in established chemical principles and supported by authoritative literature.

Introduction and Strategic Rationale

The piperidine ring is a cornerstone in pharmaceutical sciences, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after scaffold. The synthesis of specifically substituted piperidines, particularly those with quaternary centers, remains a challenging yet critical task in modern organic synthesis.[3]

3-Methylpiperidine-3-carbonitrile hydrochloride is a key intermediate that provides a synthetic handle—the nitrile group—for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. This guide proposes a logical and efficient synthesis pathway commencing from a readily available starting material, N-Boc-3-piperidone. The chosen strategy involves two core transformations: α-methylation to create the quaternary center, followed by a Strecker-type reaction to install the nitrile functionality. The final steps involve standard deprotection and salt formation to yield the stable hydrochloride salt.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule suggests a pathway originating from a protected 3-methyl-3-piperidone precursor. This approach allows for the sequential and controlled introduction of the required functional groups.

Caption: Retrosynthetic pathway for 3-Methylpiperidine-3-carbonitrile HCl.

This multi-step approach is designed to circumvent challenges associated with direct functionalization and to ensure high regioselectivity and yield. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice. The Boc group is robust enough to withstand the basic conditions of methylation and the nucleophilic conditions of the cyanation step, yet it can be readily cleaved under acidic conditions, which seamlessly integrates with the final hydrochloride salt formation.[4][5]

Synthesis Pathway and Experimental Protocols

The proposed synthesis is broken down into three primary stages, each with a detailed protocol based on established and reliable chemical transformations.

Stage 1: α-Methylation of N-Boc-3-piperidone

The introduction of the methyl group at the C3 position adjacent to the carbonyl is achieved via enolate chemistry. The formation of a lithium enolate followed by quenching with an electrophilic methyl source is a classic and effective method for α-alkylation of ketones.

Protocol 1: Synthesis of N-Boc-3-Methyl-3-piperidone

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylamine (1.2 eq) to the THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.15 eq, 2.5 M in hexanes). Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Substrate Addition: Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture. Allow the solution to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure N-Boc-3-methyl-3-piperidone.

Causality and Rationale: The use of LDA at low temperatures is crucial for generating the kinetic enolate, which favors alkylation at the less-substituted α-carbon (C4). However, for a symmetrical ketone like 3-piperidone, this ensures clean deprotonation. The Boc protecting group is stable to these strongly basic conditions.

Stage 2: Cyanation via Strecker-type Reaction

With the C3-methylated ketone in hand, the next critical step is the introduction of the nitrile group. A modified Strecker synthesis, using trimethylsilyl cyanide (TMSCN) as the cyanide source, is an effective method for converting ketones into α-aminonitriles, or in this case, forming a cyanohydrin intermediate that can be converted to the target structure.

Protocol 2: Synthesis of N-Boc-3-Methylpiperidine-3-carbonitrile

-

Setup: In a fume hood, add N-Boc-3-methyl-3-piperidone (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Dissolve the ketone in anhydrous dichloromethane (DCM, 80 mL).

-

Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Catalysis: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) to the reaction mixture. Stir the solution at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes to hydrolyze any remaining TMSCN.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the pure N-Boc-3-methylpiperidine-3-carbonitrile.

Causality and Rationale: TMSCN is a safer and more soluble alternative to alkali metal cyanides for this transformation. The Lewis acid catalyst (ZnI₂) activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the cyanide. This method provides a direct route to the α-cyanopiperidine structure.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves removing the Boc protecting group and converting the resulting free amine into its more stable and handleable hydrochloride salt.

Protocol 3: Synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride

-

Setup: Dissolve the purified N-Boc-3-methylpiperidine-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane (50 mL) in a round-bottom flask.

-

Deprotection/Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether (2.0 M, 2-3 eq) dropwise. A white precipitate should form immediately.

-

Isolation: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete deprotection and salt formation.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the resulting white solid under high vacuum to yield the final product, 3-Methylpiperidine-3-carbonitrile hydrochloride. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Rationale: Strong acidic conditions are required to cleave the acid-labile Boc group. Using a solution of HCl in an organic solvent provides a non-aqueous environment that facilitates the precipitation of the hydrochloride salt, simplifying its isolation and purification.[5]

Summary of Key Experimental Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |

| 1 | α-Methylation | LDA, CH₃I | THF | -78 to RT | 12-16 | 60-75% |

| 2 | Cyanation | TMSCN, ZnI₂ | DCM | 0 to RT | 12-18 | 70-85% |

| 3 | Deprotection & Salt Formation | HCl | Diethyl Ether / Dioxane | 0 to RT | 3-4 | >90% |

Synthesis Workflow Visualization

The following diagram illustrates the complete, forward synthetic pathway from the starting material to the final hydrochloride salt.

Caption: Forward synthesis of 3-Methylpiperidine-3-carbonitrile HCl.

Conclusion

This guide outlines a comprehensive and logically structured synthetic route to 3-Methylpiperidine-3-carbonitrile hydrochloride. By leveraging well-established synthetic methodologies—α-methylation, TMSCN-mediated cyanation, and acid-catalyzed deprotection—this pathway provides a reliable and scalable method for accessing this valuable chemical building block. The detailed protocols and rationale provided herein are intended to empower researchers in drug discovery and development to confidently synthesize and explore the potential of this and related substituted piperidine scaffolds in their ongoing research endeavors.

References

- Preparation of 3-cyanopyridine.

- Synthesis of c. 3-(Cyanoimino)-3-piperidinopropionitrile. PrepChem.com.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Synthesis process of 3-methylamino-piperidine.

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Synthetic Routes to 3-Alkyl-Substituted Piperidines: Applic

- Method for preparing 4-cyanopiperidine hydrochloride.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

- 4-CYANOPIPERIDINE HCL | 240401-22-3. ChemicalBook.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

- Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.

- Preparation of Piperidines, Part 2: Substituted

- A Comparative Study of 3-Methylpiperidine and Piperidine as Organoc

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to Unlocking the Therapeutic Potential of 3-Methylpiperidine-3-carbonitrile hydrochloride: A Framework for Target Identification and Validation

Abstract

3-Methylpiperidine-3-carbonitrile hydrochloride represents a unique chemical entity, the therapeutic applications of which remain largely unexplored. Its structure, however, is a composite of privileged fragments frequently encountered in clinically successful pharmaceuticals. This guide provides a systematic, in-depth framework for researchers, chemists, and drug development professionals to methodically identify and validate potential therapeutic targets for this compound. Moving beyond a simple list of possibilities, we delineate a strategic roadmap—from structural deconstruction and computational prediction to rigorous experimental validation—designed to unlock the latent therapeutic value of this intriguing molecule.

Deconstruction of the Core Scaffold: A Structural Rationale for Target Exploration

The therapeutic potential of a small molecule is intrinsically encoded in its structure. The 3-Methylpiperidine-3-carbonitrile hydrochloride scaffold can be dissected into three key pharmacophoric elements, each providing clues to its potential biological interactions.

The Piperidine Ring: A Privileged Scaffold

The piperidine heterocycle is a cornerstone of medicinal chemistry, present in a vast array of approved drugs targeting a wide spectrum of diseases.[1][2][3] Its prevalence is due to a combination of favorable properties:

-

Physicochemical Modulation: The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in protein binding pockets. It also serves as a hydrogen bond acceptor (unprotonated) or donor (protonated).

-

CNS Activity: The piperidine motif is particularly enriched in drugs targeting the Central Nervous System (CNS), including antipsychotics, analgesics, and antidepressants.[1][2]

-

Improved ADME Properties: The presence of a piperidine ring can enhance a molecule's druggability by improving aqueous solubility, facilitating transport across biological membranes, and often reducing toxicity.[1][4]

The Nitrile Group: A Versatile Functional Moiety

Far from being an inert substituent, the nitrile group is a sophisticated functional group with multiple roles in drug design.[5][6][7]

-

Bioisosteric Replacement: It frequently serves as a bioisostere for a carbonyl group or a halogen atom, mimicking their size and electronic properties while offering distinct chemical characteristics.[8][9]

-

Polar Interactions: The nitrile nitrogen is a potent hydrogen bond acceptor, capable of forming key interactions that anchor a ligand within its binding site.

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[5][6]

-

Covalent "Warhead": In specific enzymatic contexts, such as with cysteine or serine proteases, the nitrile can act as a reversible electrophile, forming a covalent bond with an active site nucleophile.[5] This mechanism is exploited in drugs like the DPP-IV inhibitor saxagliptin.[5]

The Quaternary Center: A Stereochemical and Metabolic Anchor

The geminal substitution of a methyl and a carbonitrile group at the C3 position creates a quaternary chiral center. This has two critical implications:

-

Metabolic Blocking: Placing a non-hydrolyzable group at a potential site of metabolism can significantly increase a drug's half-life. The quaternary center at C3 prevents metabolic oxidation at this position, a common metabolic fate for simpler piperidines.[5][9]

-

Conformational Rigidity and Chirality: This substitution locks the piperidine ring's conformation, reducing the entropic penalty of binding. Crucially, it introduces chirality. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can have widely different potencies, selectivities, and even distinct mechanisms of action. Therefore, the synthesis and separate biological evaluation of both enantiomers are imperative.

Hypothesis Generation: Prioritizing Potential Target Classes

Based on the structural analysis, we can hypothesize several high-priority target classes for 3-Methylpiperidine-3-carbonitrile hydrochloride.

| Target Class | Rationale | Examples of Potential Targets |

| GPCRs (CNS) | The piperidine scaffold is a classic feature of ligands for aminergic GPCRs. | Serotonin (5-HT) Receptors, Dopamine (D2, D3) Receptors, Sigma (σ) Receptors. |

| Enzymes (Proteases) | The nitrile group can act as a covalent inhibitor of proteases with active site serine or cysteine residues. | Cathepsins (Cysteine Proteases), Dipeptidyl Peptidase-IV (DPP-IV, Serine Protease). |

| Enzymes (Kinases) | Piperidine is a scaffold in some kinase inhibitors. 3-methylpiperidine is a known reactant for Aurora kinase inhibitor synthesis. | Aurora Kinases, and other kinases within a broad panel screen. |

| Other Receptors | 3-methylpiperidine is a synthetic precursor for Cannabinoid Receptor 2 (CB2) agonists. | CB2 Receptors. |

A Strategic Roadmap for Target Identification and Validation

A robust target identification campaign must be systematic, progressing from broad, high-throughput methods to focused, mechanism-defining experiments.

Step 1: In Silico and Computational Profiling

The first step is to leverage computational tools to scan the known "target space" for proteins that are predicted to bind the molecule.

-

Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or PharmMapper. These servers compare the 2D/3D structure of the query molecule against databases of known ligands to predict targets based on the principle that structurally similar molecules often have similar targets.

-

Molecular Docking: Perform docking studies of both enantiomers of 3-Methylpiperidine-3-carbonitrile hydrochloride against the crystal structures of the hypothesized targets (e.g., Dopamine D2 receptor, Cathepsin K, Aurora Kinase A). This can provide initial estimates of binding affinity and identify key putative interactions.

Step 2: Broad In Vitro Screening and Hit Confirmation

Computational predictions must be validated experimentally. The most efficient method is to screen the compound against a large, commercially available panel of diverse biological targets.

-

Primary Broad Panel Screen: A service like the Eurofins SafetyScreen44 panel, which includes over 40 key receptors, ion channels, and transporters, is an industry-standard starting point. This provides a broad view of the compound's activity and potential off-target liabilities.

-

Secondary Focused Screens: Based on initial hits or structural hypotheses, conduct more focused screens. For example, a kinase-focused screen (e.g., DiscoverX KINOMEscan) can test for binding against hundreds of kinases.

-

Hit Confirmation: Any initial "hits" from these screens must be confirmed. This involves re-testing the compound to generate a full dose-response curve and determine its potency (IC₅₀ for inhibition or EC₅₀ for activation) and, if applicable, its affinity (Kᵢ or Kₔ).

The following workflow diagram illustrates this initial screening cascade:

Caption: Initial workflow for target screening and hit validation.

Step 3: Mechanism of Action (MoA) Elucidation

Once a confirmed, potent hit on a specific target is identified, the next critical phase is to understand how the compound interacts with the target.

-

For an Enzyme Target:

-

Enzyme Kinetics: Perform kinetic assays (e.g., Michaelis-Menten analysis) in the presence of varying concentrations of both the substrate and the inhibitor. This will determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Covalent Binding Assessment: To test the hypothesis of the nitrile group acting as a warhead, techniques like mass spectrometry of the intact protein after incubation with the compound can reveal a covalent adduct. A dialysis experiment can also assess the reversibility of binding.

-

-

For a GPCR Target:

-

Radioligand Binding Assays: Use a radiolabeled ligand known to bind the receptor to determine the compound's binding affinity (Kᵢ) through competition.

-

Functional Assays: Employ downstream functional assays (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment assays) to determine if the compound is an agonist, antagonist, or inverse agonist.

-

Step 4: Cellular and Phenotypic Validation

The final step is to demonstrate that the compound's effect on a purified protein target translates into a meaningful biological effect in a cellular context.

-

Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target inside intact cells.

-

Phenotypic Assays: Design experiments based on the target's known biology. For example, if the validated target is Aurora Kinase A, the compound should be tested for its ability to induce cell cycle arrest and inhibit proliferation in relevant cancer cell lines.

A hypothetical signaling pathway modulation is depicted below:

Caption: Validating target engagement and downstream cellular effects.

Outlook: From Hit to Lead

3-Methylpiperidine-3-carbonitrile hydrochloride is likely a starting point. Once a validated hit is identified, a medicinal chemistry program focused on Structure-Activity Relationship (SAR) is the logical next step. This compound serves as a valuable intermediate for creating more complex molecules, such as 3-arylpiperidines, which can be designed to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of both enantiomers will be paramount in this optimization process.

Conclusion

While the specific therapeutic targets of 3-Methylpiperidine-3-carbonitrile hydrochloride are currently unknown, its constituent chemical motifs provide a strong rationale for investigating its potential against high-value target classes, particularly those in the CNS and oncology spaces. By employing the systematic, multi-faceted approach outlined in this guide—combining computational prediction, broad and focused screening, and rigorous mechanistic and cellular validation—researchers can efficiently probe the biological activity of this molecule. This structured framework not only de-risks the early stages of drug discovery but also maximizes the probability of uncovering a novel therapeutic agent.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-

Sioc-journal. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem. [Link]

-

Wang, L., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Chen, C., & Chen, C. H. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES. Heterocycles, 68(6), 1171. [Link]

-

Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113589. [Link]

-

Vitaku, E., & Njardarson, J. T. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). An efficient synthesis of 3-arylpiperidines. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-aryl-3-benzazepines via aryne[5][6] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers. [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

-

MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. [Link]

-

ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Heterocycles. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine hydrochloride. PubChem. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Nitrile in Drug Design [sioc-journal.cn]

- 9. researchgate.net [researchgate.net]

Strategic Scaffolding: A Technical Guide to 3-Methylpiperidine-3-carbonitrile and Structural Analogs

[1]

Introduction: The Gem-Disubstituted Pharmacophore

In the architecture of modern drug discovery, 3-methylpiperidine-3-carbonitrile hydrochloride represents a high-value "gem-disubstituted" scaffold.[1] Unlike its regioisomer cousins found in blockbuster drugs like Tofacitinib (which utilizes a trans-3,4-disubstituted core), the 3,3-disubstituted motif offers a unique structural advantage known as the Thorpe-Ingold Effect (or gem-dimethyl effect).[1]

By introducing a quaternary center at the C3 position, this scaffold restricts the conformational flexibility of the piperidine ring, locking substituents into specific axial/equatorial vectors. This pre-organization lowers the entropic penalty of binding to protein targets, making it a critical motif for:

-

JAK/STAT Inhibitors: Exploring quaternary analogs of Janus Kinase inhibitors.

-

GPCR Antagonists: Specifically NK1 and CCR receptor modulators where the "kink" in the piperidine ring dictates selectivity.

-

Peptidomimetics: Serving as a constrained amino acid surrogate (e.g., 3-methyl-3-carboxypiperidine derivatives).[1]

Structural Analogs & Design Strategy

When designing analogs around this core, the objective is to explore the chemical space defined by Ring Constraint , Vector Orientation , and Electronic Profile .

The Analog Decision Matrix (SAR)

The following table categorizes structural analogs based on their modification strategy.

| Analog Class | Modification Strategy | Target Structure Example | Pharmacological Intent |

| Core Scaffold | None | 3-Methylpiperidine-3-carbonitrile | Primary intermediate; quaternary center exploration.[1] |

| Regioisomers | Positional Shift | 4-Methylpiperidine-4-carbonitrile | Probing binding pocket depth; alters vector of the nitrile group.[1] |

| Ring Contraction | Ring Size (-CH2-) | 3-Methylpyrrolidine-3-carbonitrile | Lower molecular weight; tighter steric demand; often used in CNS targets.[1] |

| Ring Expansion | Ring Size (+CH2-) | 4-Methylazepane-4-carbonitrile | Increased flexibility; exploring bulkier hydrophobic pockets.[1] |

| Bioisosteres | Nitrile Replacement | 3-Methyl-3-(trifluoromethyl)piperidine | Metabolic stability (blocking hydrolysis); lipophilicity modulation.[1] |

| Functionalized | Nitrile Reduction | 3-(Aminomethyl)-3-methylpiperidine | Access to quaternary diamines; critical for H-bond donor/acceptor interactions.[1] |

Visualizing the Analog Landscape

The following diagram illustrates the divergent synthetic pathways to access these analogs from a common precursor pool.

Caption: Divergent synthesis pathways from the N-Boc precursor to the core quaternary scaffold and its functional derivatives.

Synthetic Architecture & Critical Protocols

Mechanistic Insight: The Quaternary Challenge

Creating a quaternary center at C3 is synthetically demanding due to steric hindrance and regiocontrol .

-

The Challenge: Direct alkylation of 3-cyanopiperidine often results in poly-alkylation or N-alkylation if the nitrogen is not orthogonally protected.

-

The Solution: Use of a bulky protecting group (Boc or Cbz) and a non-nucleophilic strong base (LiHMDS) at low temperatures (-78°C) to generate the thermodynamic enolate, which is then trapped with Methyl Iodide.[1]

Protocol: Synthesis of 3-Methylpiperidine-3-carbonitrile HCl

This protocol is designed for high-fidelity reproduction in a medicinal chemistry lab.[1]

Reagents:

-

N-Boc-3-cyanopiperidine (1.0 eq)[1]

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 eq, 1.0 M in THF)[1]

-

Methyl Iodide (MeI) (1.5 eq)[1]

-

HCl (4.0 M in Dioxane)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried round-bottom flask with N-Boc-3-cyanopiperidine dissolved in anhydrous THF (0.2 M concentration).

-

Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents side reactions.[1]

-

Add LiHMDS dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Alkylation:

-

Add Methyl Iodide (MeI) dropwise to the cold solution.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material peak should disappear, replaced by the slightly less polar methylated product.

-

-

Workup & Purification:

-

Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

-

Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purify via flash column chromatography (0-30% EtOAc in Hexanes) to isolate N-Boc-3-methyl-3-cyanopiperidine.

-

-

Deprotection (Salt Formation):

-

Dissolve the intermediate in minimal DCM.

-

Add 4.0 M HCl in Dioxane (5 eq) at 0°C. Stir at room temperature for 2 hours.

-

Concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield 3-methylpiperidine-3-carbonitrile hydrochloride as a white, hygroscopic solid.[1]

-

Chiral Resolution Strategy

Since the C3 position is a chiral center, biological activity often resides in a single enantiomer.

-

Method: Classical resolution using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

-

Procedure: Mix racemic free amine with 0.5 eq of the chiral acid in hot ethanol. Allow slow cooling to crystallize the diastereomeric salt. Recrystallize to constant melting point and optical rotation.

Biological Applications & Pathway Context[3][4][5][6][7]

The 3,3-disubstituted piperidine core is a structural probe for the JAK-STAT signaling pathway , although distinct from the specific 3,4-architecture of Tofacitinib.[1] It serves to probe the "depth" and "hydrophobic tolerance" of the ATP-binding pocket in kinases.

Pathway Visualization: JAK-STAT Interference

The following diagram details where piperidine-based inhibitors intervene in the inflammatory cascade.

Caption: Mechanism of Action: Piperidine analogs competitively inhibit the ATP-binding site of JAK kinases, halting STAT phosphorylation.[1]

References

-

Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds. (Patent WO2002096909). Describes the foundational synthesis of piperidine-based JAK inhibitors. Link

-

Beak, P., & Lee, W. K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomeric 2-substituted piperidines. Journal of Organic Chemistry. Establishes protocols for lithiation and substitution of N-Boc piperidines. Link[1]

-

Watson, P. S., et al. (2003). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Provides context on generating substituted piperidine libraries. Link[1]

-

Kozlowski, M. C., et al. (2009). Development of 3,3-Disubstituted Piperidine Inhibitors of MDM2. ACS Medicinal Chemistry Letters. Demonstrates the biological utility of the gem-disubstituted 3,3-core. Link[1]

-